Tetrahydrocannabivarol

Descripción general

Descripción

Tetrahydrocannabivarol is a naturally occurring compound found in certain strains of the Cannabis plant. It is a homologue of tetrahydrocannabinol, differing by having a propyl side chain instead of a pentyl side chain. This structural difference results in distinct pharmacological properties, including non-psychoactive effects at lower doses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrocannabivarol typically involves the condensation of geranyl pyrophosphate with divarinolic acid, leading to the formation of cannabigerovarin acid. This intermediate is then cyclized and decarboxylated to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction from Cannabis plants that are selectively bred to produce higher concentrations of this compound. Advanced techniques such as supercritical fluid extraction and chromatography are employed to isolate and purify this compound from the plant material .

Análisis De Reacciones Químicas

Types of Reactions: Tetrahydrocannabivarol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Substitution: Halogenation and other substitution reactions can modify the aromatic ring or the side chain.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products:

Aplicaciones Científicas De Investigación

Tetrahydrocannabivarol has garnered significant interest in scientific research due to its diverse applications:

Chemistry: It serves as a model compound for studying the synthesis and reactivity of cannabinoids.

Mecanismo De Acción

Tetrahydrocannabivarol exerts its effects primarily through interactions with cannabinoid receptors in the endocannabinoid system. It acts as an antagonist at cannabinoid receptor type 1 and a partial agonist at cannabinoid receptor type 2. Additionally, it interacts with other molecular targets such as GPR55 and 5-HT1A receptors, contributing to its diverse pharmacological profile .

Comparación Con Compuestos Similares

Tetrahydrocannabinol: The primary psychoactive component of Cannabis, differing by having a pentyl side chain.

Cannabidiol: A non-psychoactive cannabinoid with a different mechanism of action and therapeutic profile.

Cannabigerol: A precursor to various cannabinoids, including tetrahydrocannabivarol.

Uniqueness: this compound is unique due to its non-psychoactive nature at lower doses and its potential therapeutic benefits in managing metabolic disorders and neurodegenerative diseases. Its distinct interaction with cannabinoid receptors and other molecular targets sets it apart from other cannabinoids .

Actividad Biológica

Tetrahydrocannabivarol (THCV) is a non-psychoactive cannabinoid derived from the cannabis plant, recognized for its potential therapeutic properties. As a propyl analogue of tetrahydrocannabinol (THC), THCV exhibits unique biological activities that differentiate it from other cannabinoids. This article reviews the biological activity of THCV, focusing on its effects on cell proliferation, metabolic regulation, and potential therapeutic applications.

Chemical Structure and Properties

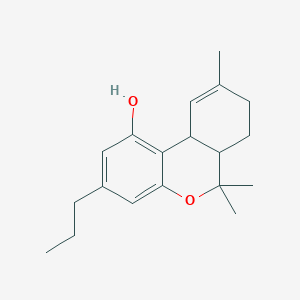

THCV is characterized by its distinct propyl side chain, which alters its interaction with cannabinoid receptors compared to THC. The chemical structure can be summarized as follows:

- Chemical Formula : C19H26O2

- Molecular Weight : 286.41 g/mol

1. Cell Proliferation and Migration

Recent studies have highlighted THCV's ability to promote cell proliferation and migration in human adipose-derived stem cells (HuASCs). In a controlled experiment, THCV at concentrations of 1 µM and 5 µM significantly enhanced cell migration and proliferation compared to untreated controls. The findings are summarized in Table 1.

| Concentration (µM) | Cell Migration (%) | KI-67 Positive Cells (%) | Colony Forming Units (CFUs) |

|---|---|---|---|

| Control | 5 | 20 | 50 |

| 1 | 90 | 70 | 120 |

| 5 | 95 | 80 | 150 |

The increase in KI-67-positive cells indicates enhanced cell division, while the clonogenic assay demonstrated that THCV treatment improved the colony-forming capacity of HuASCs .

2. Regulation of Apoptosis

THCV also influences apoptotic pathways. In experiments involving tunicamycin-induced endoplasmic reticulum (ER) stress, THCV treatment resulted in altered expression levels of key apoptotic markers:

- BCL2 : Upregulated in THCV-treated groups, suggesting a protective effect against apoptosis.

- Casp9 : Expression levels returned to control levels with THCV treatment, indicating a restoration of normal apoptotic signaling.

- IL-6 and IL-1β : THCV reduced the expression of these pro-inflammatory cytokines under stress conditions .

Metabolic Effects

THCV has been shown to affect lipid and glucose metabolism, making it a candidate for obesity and diabetes management. Research indicates that THCV can reduce appetite and enhance metabolic rate, which may contribute to weight loss and improved insulin sensitivity. A comparative analysis of metabolic effects is shown in Table 2.

| Effect | THCV | THC | CBD |

|---|---|---|---|

| Appetite Suppression | Yes | No | Yes |

| Insulin Sensitivity | Increased | Decreased | Neutral |

| Lipid Metabolism | Enhanced | Neutral | Neutral |

These findings suggest that THCV may provide therapeutic benefits for metabolic disorders .

Case Studies and Clinical Implications

A recent study focused on the anticancer properties of cannabinoids, including THCV. In silico analyses indicated that THCV may inhibit cancer cell proliferation through various pathways, including modulation of cannabinoid receptors and interference with tumor microenvironments. This positions THCV as a potential candidate for further exploration in cancer therapy .

Propiedades

IUPAC Name |

6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-5-6-13-10-16(20)18-14-9-12(2)7-8-15(14)19(3,4)21-17(18)11-13/h9-11,14-15,20H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROLHBHDLIHEMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950920 | |

| Record name | 6,6,9-Trimethyl-3-propyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28172-17-0 | |

| Record name | 6a,7,8,10a-Tetrahydro-6,6,9-trimethyl-3-propyl-6H-dibenzo[b,d]pyran-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28172-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrocannabivarin 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028172170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6,9-Trimethyl-3-propyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.